

# Spectroscopic Data Interpretation: A Comparative Guide to 5-Bromo-N-methyl-2-nitroaniline

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## Compound of Interest

Compound Name: 5-Bromo-N-methyl-2-nitroaniline

Cat. No.: B1278509

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For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for **5-Bromo-N-methyl-2-nitroaniline** with related compounds, supported by experimental protocols and data visualization to aid in its unambiguous identification.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Bromo-N-methyl-2-nitroaniline** and its structural analogs. These comparisons highlight the influence of the bromo and nitro substituents on the spectral properties.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shift  $\delta$  in ppm, Coupling Constant J in Hz)

| Compound                        | Aromatic Protons  | N-CH <sub>3</sub>      | NH                    |
|---------------------------------|---|------------------------|-----------------------|
| 5-Bromo-N-methyl-2-nitroaniline | $\delta$ 8.0 (d, J $\approx$ 2.5 Hz, H-6), 7.6 (dd, J $\approx$ 9.0, 2.5 Hz, H-4), 6.8 (d, J $\approx$ 9.0 Hz, H-3)             | $\sim$ 3.0 (s)         | N/A (secondary amine) |
| N-methyl-2-nitroaniline         | $\delta$ 8.15 (dd, J=8.7, 1.5 Hz, 1H), 7.46 (ddd, J=8.6, 7.0, 1.5 Hz, 1H), 6.83 (d, J=8.7 Hz, 1H), 6.64 (td, J=7.0, 1.2 Hz, 1H) | 3.02 (d, J=5.1 Hz, 3H) | 8.03 (br s, 1H)       |
| 4-Bromo-N-methylaniline         | $\delta$ 7.25-7.35 (m, 2H), 6.55-6.65 (m, 2H)   | 2.79 (s)               | $\sim$ 3.7 (br s)     |
| 2-Nitroaniline                  | $\delta$ 8.12 (dd, J=8.0, 1.0 Hz, 1H), 7.36 (td, J=8.1, 1.0 Hz, 1H), 6.81 (d, J=8.3 Hz, 1H), 6.70 (td, J=8.0, 1.0 Hz, 1H)       | N/A                    | 5.98 (br s, 2H)       |

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shift  $\delta$  in ppm)

| Compound                        | C-1    | C-2    | C-3    | C-4    | C-5    | C-6    | N-CH <sub>3</sub> |
|---------------------------------|--------|--------|--------|--------|--------|--------|-------------------|
| 5-Bromo-N-methyl-2-nitroaniline | ~145   | ~135   | ~115   | ~138   | ~110   | ~130   | ~30               |
| N-methyl-2-nitroaniline         | ~146.5 | ~133.8 | ~115.1 | ~127.2 | ~119.5 | ~136.4 | 30.2              |
| 4-Bromo-N-methylaniline         | ~148.3 | ~113.8 | ~132.1 | ~109.1 | ~132.1 | ~113.8 | 30.7              |
| 2-Nitroaniline                  | ~146.4 | ~135.5 | ~116.7 | ~126.9 | ~118.1 | ~133.7 | N/A               |

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm<sup>-1</sup>)

| Compound                        | N-H Stretch  | C-H (Aromatic) Stretch | C=C (Aromatic) Stretch | NO <sub>2</sub> Stretch (asym/sym) | C-N Stretch | C-Br Stretch |
|---------------------------------|--------------|------------------------|------------------------|------------------------------------|-------------|--------------|
| 5-Bromo-N-methyl-2-nitroaniline | ~3400        | ~3100-3000             | ~1600, 1500            | ~1520 / ~1340                      | ~1300       | ~680         |
| N-methyl-2-nitroaniline         | ~3400        | ~3100-3000             | ~1610, 1510            | ~1525 / ~1350                      | ~1280       | N/A          |
| 4-Bromo-N-methylaniline         | ~3400        | ~3100-3000             | ~1600, 1500            | N/A                                | ~1320       | ~670         |
| 2-Nitroaniline                  | ~3480, ~3370 | ~3100-3000             | ~1620, 1580            | ~1505 / ~1350                      | ~1250       | N/A          |

Table 4: Mass Spectrometry Data (m/z)

| Compound                        | Molecular Ion [M] <sup>+</sup>   | Key Fragments  |
|---------------------------------|----------------------------------|--|
| 5-Bromo-N-methyl-2-nitroaniline | 230/232 (isotope pattern for Br) | [M-NO <sub>2</sub> ] <sup>+</sup> , [M-NO <sub>2</sub> -CH <sub>3</sub> ] <sup>+</sup> |
| N-methyl-2-nitroaniline         | 152                              | [M-NO <sub>2</sub> ] <sup>+</sup> , [M-NO <sub>2</sub> -CH <sub>3</sub> ] <sup>+</sup> |
| 4-Bromo-N-methylaniline         | 185/187 (isotope pattern for Br) | [M-CH <sub>3</sub> ] <sup>+</sup> , [M-Br] <sup>+</sup>                                |
| 2-Nitroaniline                  | 138                              | [M-NO <sub>2</sub> ] <sup>+</sup> , [M-NO <sub>2</sub> -HCN] <sup>+</sup>              |

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **Sample Preparation:** Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.
- **$^1\text{H}$  NMR Acquisition:** Acquire a one-dimensional proton spectrum. Typical parameters: pulse angle of  $30\text{-}45^\circ$ , acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters: pulse angle of  $30\text{-}45^\circ$ , acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.

## Infrared (IR) Spectroscopy

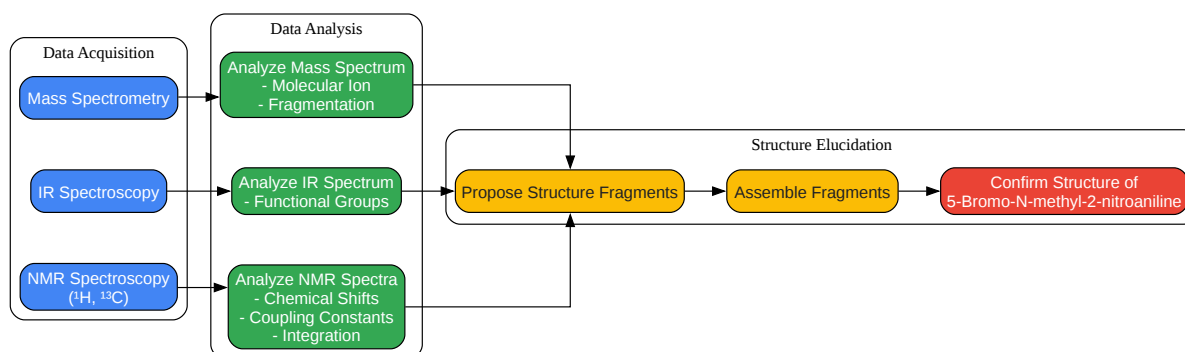
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation:** For solid samples, a small amount of the material is placed directly on the ATR crystal. For liquid samples, a single drop is applied to the crystal.
- **Data Acquisition:** Acquire the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ . The number of scans can be varied to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS), depending on the volatility and thermal stability of the compound.
- **Sample Introduction:** The sample is introduced into the ion source, where it is vaporized and ionized.
- **Ionization:** Electron Ionization (EI) is a common technique for volatile compounds, leading to the formation of a molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to confirm the structure of **5-Bromo-N-methyl-2-nitroaniline**.



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Caption: Workflow for spectroscopic data interpretation.

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